2-Phenyl-1-(thiazol-2-yl)ethanone
CAS No.: 144774-99-2
Cat. No.: VC21290043
Molecular Formula: C11H9NOS
Molecular Weight: 203.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 144774-99-2 |
|---|---|
| Molecular Formula | C11H9NOS |
| Molecular Weight | 203.26 g/mol |
| IUPAC Name | 2-phenyl-1-(1,3-thiazol-2-yl)ethanone |
| Standard InChI | InChI=1S/C11H9NOS/c13-10(11-12-6-7-14-11)8-9-4-2-1-3-5-9/h1-7H,8H2 |
| Standard InChI Key | AVQUQUPRIYRNFZ-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)CC(=O)C2=NC=CS2 |
| Canonical SMILES | C1=CC=C(C=C1)CC(=O)C2=NC=CS2 |
Introduction
2-Phenyl-1-(thiazol-2-yl)ethanone is an organic compound that belongs to the class of thiazole derivatives, known for their diverse biological activities and applications in medicinal chemistry. This compound is characterized by its distinct thiazole and phenyl functional groups, contributing to its reactivity and biological properties.
Synthesis of 2-Phenyl-1-(thiazol-2-yl)ethanone
The synthesis of 2-Phenyl-1-(thiazol-2-yl)ethanone typically involves the condensation of thiazole derivatives with acetophenones or related compounds. Common methods include reactions conducted in anhydrous solvents like acetone or ethanol to prevent hydrolysis of sensitive intermediates.
Synthesis Conditions
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Solvents: Anhydrous acetone or ethanol.
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Temperature Control: Careful temperature control is essential to optimize yield and selectivity.
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Catalysts: Lewis acids can enhance electrophilic substitution efficiency.
Biological Activities and Applications
Thiazole derivatives, including 2-Phenyl-1-(thiazol-2-yl)ethanone, exhibit significant biological activities such as anti-inflammatory and antimicrobial effects. These properties suggest potential therapeutic applications in medicine.
Research Findings
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Anti-inflammatory Effects: Thiazole compounds have shown promise in reducing inflammation, which could be beneficial in treating inflammatory diseases.
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Antimicrobial Activity: Certain thiazole derivatives have demonstrated effective antimicrobial properties, making them candidates for developing new antimicrobial agents .
Analytical Techniques
The structural integrity and purity of 2-Phenyl-1-(thiazol-2-yl)ethanone are confirmed using spectroscopic methods such as infrared (IR), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry.
Spectroscopic Analysis
| Technique | Purpose |
|---|---|
| IR Spectroscopy | Identifies functional groups |
| NMR Spectroscopy | Determines molecular structure |
| Mass Spectrometry | Confirms molecular weight and purity |
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